1,1-Dimethyl-2-nonylcyclopropane
Description
1,1-Dimethyl-2-nonylcyclopropane (C₁₄H₂₆, MW 194.36) is a cyclopropane derivative featuring a nonyl chain (C₉H₁₉) at the 2-position and two methyl groups at the 1,1-positions of the cyclopropane ring. This compound’s structure imparts significant hydrophobicity due to the long alkyl chain, making it less polar compared to smaller cyclopropane analogues. Cyclopropanes are known for their ring strain, which influences their reactivity and stability.
Properties
CAS No. |
41977-38-2 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
1,1-dimethyl-2-nonylcyclopropane |
InChI |
InChI=1S/C14H28/c1-4-5-6-7-8-9-10-11-13-12-14(13,2)3/h13H,4-12H2,1-3H3 |
InChI Key |
PMTRHHGOQMLDQB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1CC1(C)C |
Canonical SMILES |
CCCCCCCCCC1CC1(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopropane derivatives vary widely in their substituents, leading to differences in physical properties, reactivity, and applications. Below is a comparative analysis of 1,1-dimethyl-2-nonylcyclopropane with structurally related compounds:
Substituent-Based Comparison
1,1-Dimethylethyl-cyclopropane (C₇H₁₄, MW 98.19)
- Substituents: A single 1,1-dimethylethyl (tert-butyl) group.
- Properties: Smaller molecular size and higher volatility, as evidenced by its analysis via gas chromatography .
- Applications: Likely used in studies of steric effects due to the bulky tert-butyl group.
1,1-Dimethyl-2-(1-methyl-2-propenyl)-cyclopropane (C₉H₁₆, MW 124.22)
- Substituents: A propenyl group at the 2-position.
- Properties: The presence of a double bond in the propenyl group enhances reactivity, enabling participation in cycloaddition or polymerization reactions .
1,1-Dichloro-2,2-dimethyl-3-ethylcyclopropane (C₇H₁₂Cl₂, MW 179.08)
- Substituents: Chlorine atoms at the 1,1-positions and an ethyl group at the 3-position.
- Properties: Polar Cl substituents increase electrophilicity, making this compound reactive in substitution or elimination reactions .
Methylenecyclopropane Nucleoside Analogues Substituents: Functionalized with nucleoside-like groups (e.g., 2’-deoxyadenosine derivatives). Properties: These compounds exhibit antiviral activity due to their ability to mimic natural nucleosides and disrupt viral replication .
Structural and Functional Diversity
- Hydrophobicity: The nonyl chain in this compound significantly increases its hydrophobicity compared to analogues with shorter alkyl chains or polar groups (e.g., Cl or ester groups). This property may render it suitable for lipid membrane studies or surfactant applications.
- Reactivity : Cyclopropanes with electron-withdrawing groups (e.g., Cl in 1,1-dichloro derivatives) or conjugated systems (e.g., propenyl groups) exhibit distinct reactivity profiles compared to the target compound.
- Synthetic Routes : Many cyclopropane derivatives, including those with ester or carboxamide groups (e.g., 1-(2-methoxyphenyl)cyclopropane-1-carboxylate), are synthesized via alkylation-elimination or cyclopropanation reactions .
Data Tables
Table 1: Comparative Overview of Cyclopropane Derivatives
Research Findings
Hydrophobicity and Solubility: The nonyl chain in this compound drastically reduces its solubility in polar solvents compared to smaller analogues like (1,1-dimethylethyl)-cyclopropane .
Reactivity Trends : Chlorinated cyclopropanes (e.g., 1,1-dichloro derivatives) undergo nucleophilic substitution more readily than alkyl-substituted derivatives due to the electron-withdrawing effect of Cl .
Preparation Methods
General Synthetic Strategy
The synthesis of 1,1-dimethyl-2-nonylcyclopropane typically involves the formation of a substituted cyclopropane ring via halogenated intermediates followed by dehalogenation or elimination steps. Key steps include:
- Preparation of 1,1-dibromo-2-methyl-2-nonylcyclopropane as a precursor.
- Base-induced dehydrohalogenation to generate cyclopropene intermediates.
- Catalytic transformations to yield the target cyclopropane derivative.
This approach is supported by the work of Gevorgyan et al., where 1,1-dibromo derivatives serve as key intermediates for cyclopropene synthesis, which can then be converted to substituted cyclopropanes.
Detailed Experimental Procedure
Step 1: Synthesis of 1,1-Dibromo-2-methyl-2-nonylcyclopropane
- Reagents: Bromoform, aqueous sodium hydroxide, cetrimide (a surfactant), 2-methylundec-1-ene, and dichloromethane.
- Method: Bromoform and dichloromethane are added dropwise to a stirred mixture of sodium hydroxide solution, cetrimide, and 2-methylundec-1-ene in dichloromethane at 25 °C.
- Reaction time: 48 hours.
- Workup: The mixture is diluted with water, layers separated, organic extracts washed with brine, dried over magnesium sulfate, and concentrated.
- Purification: Flash column chromatography using hexanes.
- Yield: 81% of 1,1-dibromo-2-methyl-2-nonylcyclopropane as a colorless oil.
- Characterization: NMR and mass spectrometry confirm the structure and purity.
Step 2: Formation of 3-Methyl-3-nonylcycloprop-1-ene
- Reagents: Potassium tert-butoxide and dimethyl sulfoxide (DMSO).
- Method: Potassium tert-butoxide is heated in DMSO at 50 °C for 30 minutes, cooled, then 2-bromo-1-methyl-1-nonylcyclopropane is added dropwise.
- Reaction time: 22 hours at 25 °C.
- Workup: Quenched with water, extracted with pentane, washed with brine, dried, and concentrated.
- Purification: Flash column chromatography using pentane.
- Yield: 58% of cyclopropene intermediate.
- Characterization: NMR and mass spectrometry confirm the cyclopropene structure.
Step 3: Catalytic Transformations
- Gold(I) catalyzed addition of alcohols to the cyclopropene intermediate can be performed to functionalize the molecule further.
- Catalysts such as Rhodium acetate dimer and silver triflate are used depending on the desired transformation.
- Reaction conditions: Typically room temperature, in dichloromethane solvent.
- Products: Various substituted cyclopropane derivatives or ring-opened products depending on reaction conditions and nucleophiles.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Starting Material | Reagents/Conditions | Reaction Time | Yield (%) | Product | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Methylundec-1-ene + Bromoform | NaOH (aq), cetrimide, DCM, 25 °C | 48 h | 81 | 1,1-Dibromo-2-methyl-2-nonylcyclopropane | Flash chromatography purification |
| 2 | 2-Bromo-1-methyl-1-nonylcyclopropane | KOtBu, DMSO, 50 °C preheat, then 25 °C | 22 h | 58 | 3-Methyl-3-nonylcycloprop-1-ene | Dehydrohalogenation to cyclopropene |
| 3 | 3-Methyl-3-nonylcycloprop-1-ene | Au(I) catalyst, alcohols, DCM, RT | 1–2 h | 78–86 | Functionalized cyclopropane derivatives | Catalytic ring-opening or addition |
Mechanistic Insights and Research Findings
- The initial halogenation step introduces two bromine atoms at the 1,1-position of the cyclopropane ring, activating it for subsequent elimination.
- The base-induced elimination (using potassium tert-butoxide) generates a cyclopropene intermediate, a strained three-membered ring with a double bond, which is a versatile intermediate for further functionalization.
- Gold(I) catalysis facilitates nucleophilic addition to the cyclopropene, allowing for regio- and stereoselective transformations.
- The synthetic route shows good yields and reproducibility, with purification achieved by standard chromatographic techniques.
- Spectroscopic data (NMR, MS) confirm the identity and purity of intermediates and final products, ensuring the reliability of the synthetic methods.
Additional Notes
- The solvents used (acetonitrile, toluene, dichloromethane, petrol ether) require drying over calcium hydride to avoid moisture interference.
- Reaction temperatures are generally mild (room temperature to 50 °C), emphasizing the stability of intermediates under these conditions.
- The methodology is adaptable for producing a variety of substituted cyclopropane derivatives by changing the alkene starting material or nucleophiles in catalytic steps.
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing 1,1-Dimethyl-2-nonylcyclopropane, and how do reaction conditions influence yield?
- Methodology : Cyclopropanation via the Simmons-Smith reaction (using Zn-Cu/CH₂I₂) or ring-closing metathesis (Grubbs catalyst) are common approaches. For analogous compounds like 2-Bromo-1,1-dimethylcyclopropane, nucleophilic substitution with NaOMe in methanol at 65°C for 12 hours achieves >80% yield . Steric hindrance from the nonyl group may require elevated temperatures (e.g., 80–100°C) and prolonged reaction times. Purification via fractional distillation or preparative HPLC is recommended, with GC-MS for purity validation (retention index comparison) .
Q. How can researchers structurally characterize this compound using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Cyclopropane protons appear as ABX systems (δ 0.5–1.5 ppm), while ¹³C NMR shows three sp³ carbons (10–25 ppm). The nonyl chain’s methylene groups exhibit δ ~1.2–1.4 ppm .
- X-ray Crystallography : Definitively confirms stereochemistry. Slow crystallization from hexane/ethyl acetate (1:1) is effective for cyclopropane derivatives .
- HRMS : Electrospray ionization (ESI) provides accurate mass (expected [M+H]⁺: 209.2264 for C₁₅H₂₈) .
Advanced Research Questions
Q. How does the steric bulk of the nonyl group influence the cyclopropane ring’s reactivity in electrophilic vs. nucleophilic environments?
- Methodology :
- Electrophilic Additions : The nonyl group directs ring-opening to the less substituted bond (DFT calculations: B3LYP/6-31G* basis set shows lower activation energy at the nonyl-adjacent carbon) .
- Nucleophilic Substitution : Hindered at methyl-bearing carbons; requires strong bases (e.g., LDA in THF at -78°C) . Kinetic isotope studies (kH/kD > 2) suggest concerted mechanisms .
Q. What experimental protocols resolve discrepancies in reported thermodynamic stability values?
- Methodology :
- DSC : Measures decomposition enthalpy (ΔH ~185°C at 10°C/min heating rate under N₂) .
- Computational Validation : Compare experimental ΔH with DFT-derived values (e.g., M06-2X/cc-pVTZ) to identify systematic errors .
Q. How do solvent polarity and temperature affect thermal stability during storage and reactions?
- Methodology :
- Stability Studies : Non-polar solvents (hexane) enhance stability (t₁/₂ >6 months at 25°C vs. t₁/₂ ≈2 weeks in DMSO) .
- Radical Inhibition : Add BHT (0.1%) for reactions >100°C to prevent degradation .
Data Contradiction Analysis
Q. Why do antimicrobial studies of this compound derivatives show conflicting MIC values?
- Resolution :
- Purity Thresholds : Use HPLC (>99% purity) to eliminate confounding impurities .
- Solvent Effects : DMSO concentrations >1% inhibit bacterial growth; use Tween-80 (0.01%) for lipophilic compound dispersion .
- Standardized Assays : Follow CLSI guidelines with triplicate MIC determinations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
